Isowillardiine
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Overview
Description
Isowillardiine is a non-proteinogenic alpha-amino acid.
Scientific Research Applications
Biosynthesis in Plants : Isowillardiine, along with its isomer willardiine, is synthesized in higher plants. Studies have examined the in vivo and in vitro synthesis of these compounds in various plants, such as peas, and explored the enzymatic activities involved in their production (Murakoshi et al., 1978), (Ahmmad et al., 1984).
Chemical Synthesis and Applications : The chemical synthesis of this compound has been explored for potential applications as antimetabolites. A study described the synthesis of racemic this compound using a four-component condensation, highlighting its potential in biochemical research (Tsuchida et al., 1980).
Role in Neurobiology and Peptide Chemistry : this compound, as part of the uracilylalanines family, has been investigated for its role in neurobiology. It acts as a partial agonist of ionotropic glutamate receptors, particularly the non-NMDA receptors. This property has led to the synthesis of analogues and derivatives for exploring receptor structures and potential neurodrugs (Palumbo et al., 2022).
Enzymatic Synthesis in Plants : Further research has explored the enzymatic synthesis of this compound and similar compounds in plants. This includes insights into the multifunctional enzymes involved and their role in plant physiology (Ikegami et al., 1994).
Agricultural Interactions : this compound also plays a role in agriculture, particularly in interactions with pests like aphids. Studies have looked into its effects on phagostimulation and survival of pests, providing insights into its potential use in pest control (Srivastava et al., 1988).
Properties
CAS No. |
21381-33-9 |
---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-5(11)1-2-9-7(10)14/h1-2,4H,3,8H2,(H,9,14)(H,12,13)/t4-/m0/s1 |
InChI Key |
AZSWUZQIIMMKOZ-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CNC(=O)N(C1=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
Canonical SMILES |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
21381-33-9 | |
Synonyms |
eta-(2,4-dihydroxypyrimidin-3-yl)alanine isowillardiine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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